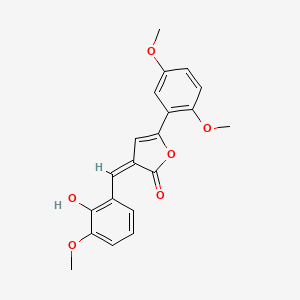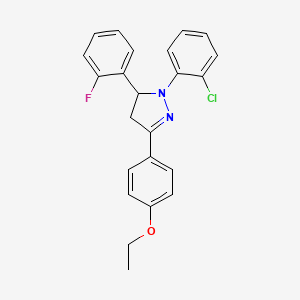
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that are responsible for pain and inflammation.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities that make it a useful tool for studying various biological processes. However, there are also some limitations associated with its use in lab experiments. For example, it may exhibit off-target effects that can complicate the interpretation of experimental results. Additionally, its pharmacological effects may vary depending on the experimental conditions, making it difficult to compare results across different studies.
Future Directions
There are several future directions for the study of 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of novel drug candidates based on its chemical structure and pharmacological properties. Another area of interest is the elucidation of its mechanism of action and molecular targets, which could provide insights into the development of new therapeutic strategies for various diseases. Additionally, there is a need for further studies to explore the potential advantages and limitations of this compound for use in lab experiments, as well as its potential for clinical translation.
Synthesis Methods
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-chlorobenzaldehyde, 4-ethoxybenzaldehyde, 2-fluoroacetophenone, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. It has also been studied for its potential as a novel drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O/c1-2-28-17-13-11-16(12-14-17)21-15-23(18-7-3-5-9-20(18)25)27(26-21)22-10-6-4-8-19(22)24/h3-14,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNGJVSUWDCWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
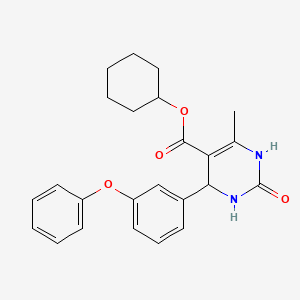

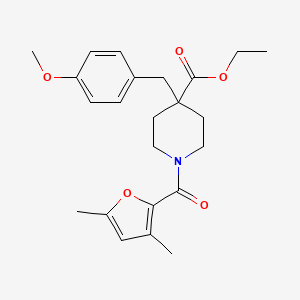
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
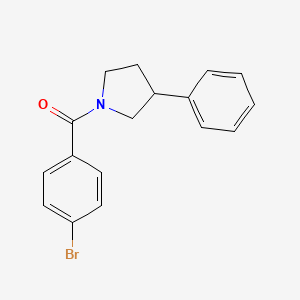
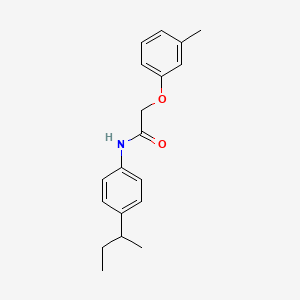
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)
![1-(2,5-dimethylbenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4978394.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)
